![molecular formula C9H10FNO B1532802 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 61382-42-1](/img/structure/B1532802.png)
7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Vue d'ensemble
Description
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the CAS Number: 61382-42-1 . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been noted for its antimicrobial properties. Compounds containing the fluorine atom, such as “7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine”, have been found to possess stronger antimicrobial activity compared to those with chlorine or bromine atoms .
Anticancer Properties
1,4-Benzoxazine derivatives, including the compound , have shown potential in anticancer applications. They have been part of synthetic and medicinal chemistry research due to their biological activities .
Antithrombotic Applications
The compound has been associated with antithrombotic activities, which could make it valuable in the development of treatments for blood clotting disorders .
Anticonvulsant Effects
Research has indicated that 1,4-Benzoxazine compounds may have anticonvulsant effects, suggesting a possible application in treating seizure disorders .
Serotonin Receptor Antagonists
These compounds have been studied as 5-HT6 receptor antagonists, which could have implications in treating various neurological disorders .
Potassium Channel Openers
They have also been identified as bladder-selective potassium channel openers, which could be useful in urological conditions .
Dopamine Agonists
As dopamine agonists, these compounds may have applications in treating conditions like Parkinson’s disease .
PI3Kinase Inhibitors
The compound has been researched as an inhibitor of PI3Kinase, which is significant in cancer research and treatment strategies .
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P264, P270, P301+P312, and P330 , which involve washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
Propriétés
IUPAC Name |
7-fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNORIHOSLHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737623 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61382-42-1 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

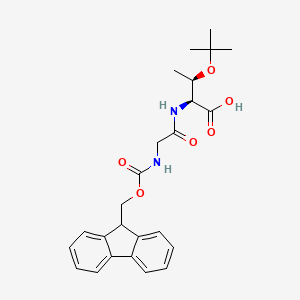
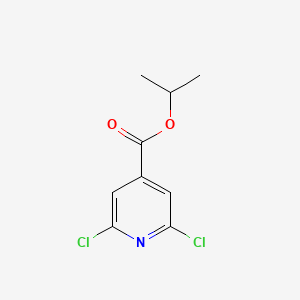
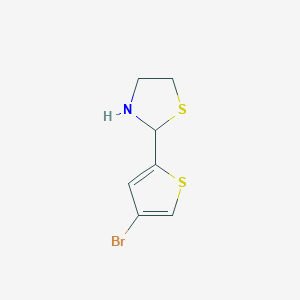
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
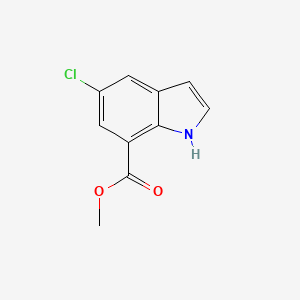
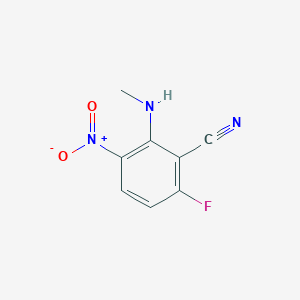


![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)

![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1532738.png)
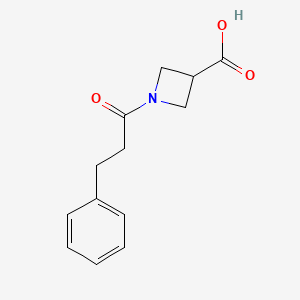

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)